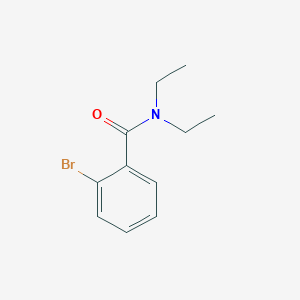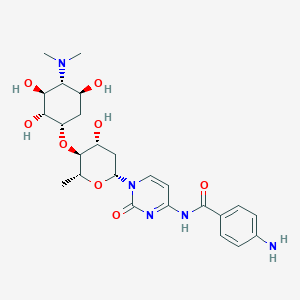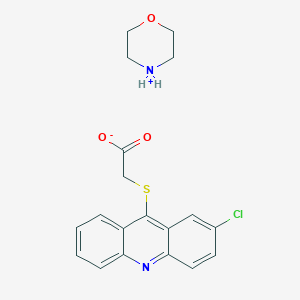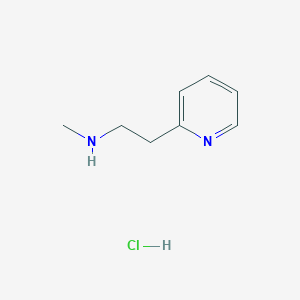
Piperdial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperdial is a natural compound that is found in a variety of plants, including black pepper, long pepper, and ginger. It is known for its unique chemical structure and its potential applications in the field of scientific research. In
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory and Anti-Arthritic Effects
Piperdial, found in black pepper, has demonstrated significant anti-inflammatory and anti-arthritic effects. A study by Bang et al. (2009) revealed that piperdial inhibited the expression of inflammatory markers and reduced pain and arthritis symptoms in animal models. This points to its potential use in the treatment of arthritis.
Medicinal Uses and Anti-Inflammatory Effects
The genus Piper, which includes Piperdial, has been traditionally used for treating inflammatory and respiratory diseases. A systematic review by Lima et al. (2020) highlights the ethnobotanical and anti-inflammatory applications of Piper species, including their use in treating asthma and bronchitis.
Antitumor and Anti-Metastatic Properties
Piperdial has demonstrated antitumor and anti-metastatic effects. Hwang et al. (2011) found that piperdial inhibits tumor invasion and migration in cancer cells. Its ability to modulate key cancer-related pathways suggests its potential as an anticancer agent.
Antidepressant and Anxiolytic Effects
Emon et al. (2021) investigated the antidepressant and anxiolytic effects of Piper nigrum, containing piperdial. Their findings suggest potential therapeutic applications for mental health disorders.
Bioactivity and Therapeutic Applications
Piperdial's bioactivity and therapeutic potential have been widely recognized. Stojanović-Radić et al. (2019) reviewed its applications, noting its immunomodulatory, hepatoprotective, antioxidant, and antimetastatic properties, which are vital for general human health.
Phytochemical and Biological Activities
Salehi et al. (2019) conducted a comprehensive review on Piper species, including Piperdial, emphasizing their phytochemical and biological activities. They found that these plants have significant therapeutic potential against several chronic disorders due to their anti-inflammatory and neuropharmacological activities.
Enhanced Bioavailability of Drugs
Atal et al. (1981) found that piperdial enhances the bioavailability of certain drugs, suggesting its use in improving drug absorption and metabolism.
Potential for Translational Research
Yadav et al. (2020) reviewed the traditional use and pharmacological profile of Piper longum, highlighting its potential for future translational research in treating various diseases.
Pharmacology and Therapeutic Uses
The pharmacology and therapeutic uses of Piper species, including Piperdial, have been explored by Gutierrez et al. (2013), demonstrating its potential in treating numerous health conditions ranging from cancer to neurological disorders.
Piperine and Its Derivatives
Chavarria et al. (2016) highlighted the therapeutic potential of piperine and its derivatives, including piperdial, in treating various diseases. Their review suggests that piperdial-based compounds could be developed as new drugs.
Piperdial in Breast Cancer Treatment
Do et al. (2013) investigated the antitumor efficacy of piperdial in treating HER2-overexpressing breast cancer cells, indicating its potential as a preventive and treatment agent for breast cancer.
Eigenschaften
CAS-Nummer |
100288-36-6 |
|---|---|
Produktname |
Piperdial |
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
(3aR,4S,5S,8R,8aR)-4-hydroxy-2,2,8-trimethyl-3,3a,4,5,8,8a-hexahydro-1H-azulene-5,6-dicarbaldehyde |
InChI |
InChI=1S/C15H22O3/c1-9-4-10(7-16)13(8-17)14(18)12-6-15(2,3)5-11(9)12/h4,7-9,11-14,18H,5-6H2,1-3H3/t9-,11+,12+,13-,14-/m0/s1 |
InChI-Schlüssel |
XXMVNOYKYOCDTD-OMRNGCIESA-N |
Isomerische SMILES |
C[C@H]1C=C([C@@H]([C@H]([C@H]2[C@@H]1CC(C2)(C)C)O)C=O)C=O |
SMILES |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O |
Kanonische SMILES |
CC1C=C(C(C(C2C1CC(C2)(C)C)O)C=O)C=O |
Andere CAS-Nummern |
100288-36-6 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



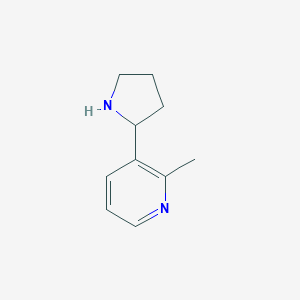
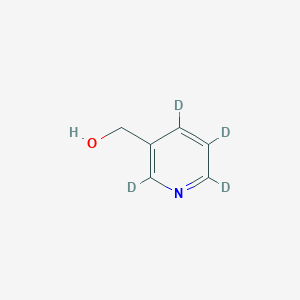
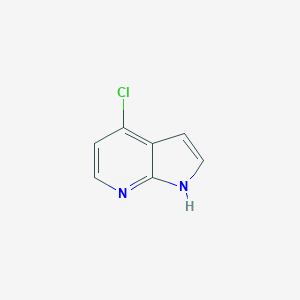
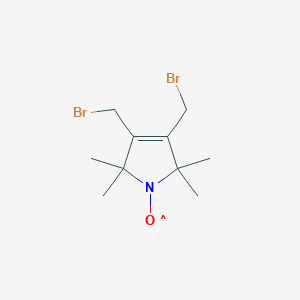
![4-Chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B22813.png)
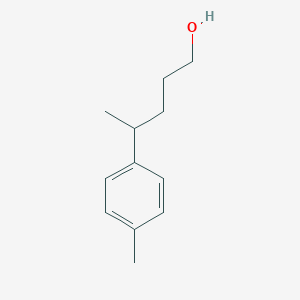
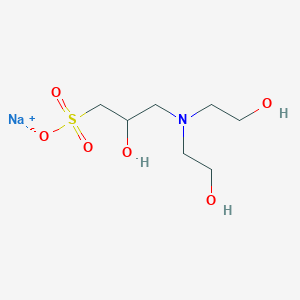
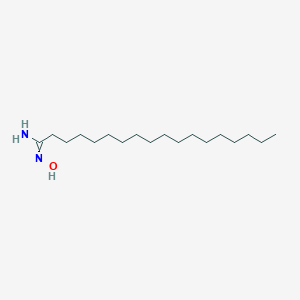
![Methyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B22823.png)
![5-Benzyl-10-oxo-10,11-dihydro-5H-dibenz[b,f]azepine](/img/structure/B22828.png)
